Piroxicam Cinnamate

Description

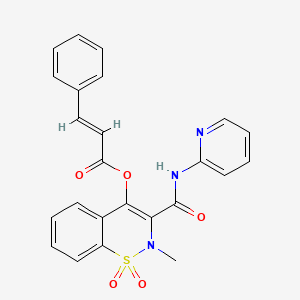

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5S/c1-27-22(24(29)26-20-13-7-8-16-25-20)23(18-11-5-6-12-19(18)33(27,30)31)32-21(28)15-14-17-9-3-2-4-10-17/h2-16H,1H3,(H,25,26,29)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUVGQIASQNZET-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236212 | |

| Record name | Piroxicam cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87234-24-0 | |

| Record name | Piroxicam cinnamate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087234240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam cinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piroxicam cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,1-dioxido-3-(pyridin-2-ylcarbamoyl)-2H-1,2-benzothiazin-4-yl (2E)-3-phenylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIROXICAM CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E8Q32N75N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug Advantage: A Technical Guide to the Discovery and Development of Piroxicam Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piroxicam, a long-established non-steroidal anti-inflammatory drug (NSAID), has a well-documented history of efficacy in treating inflammatory conditions. However, its clinical utility is often hampered by gastrointestinal side effects. This whitepaper delves into the discovery and development of Piroxicam Cinnamate, a prodrug of Piroxicam designed to mitigate these adverse effects while enhancing therapeutic activity. We will explore its synthesis, preclinical evaluation, and the mechanistic rationale behind its improved pharmacological profile. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visualizations of the synthetic pathway and mechanism of action are provided to elucidate the core concepts.

Introduction: The Rationale for a Piroxicam Prodrug

Piroxicam is a potent NSAID belonging to the oxicam class, first marketed in 1980.[1] It functions as a non-selective cyclooxygenase (COX) inhibitor, thereby blocking the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] Despite its effectiveness, the presence of a free enolic hydroxyl group in Piroxicam is associated with a significant risk of gastrointestinal complications, including ulceration and bleeding.[4] This is a primary limiting factor in its long-term use.

The development of this compound stems from a prodrug strategy aimed at temporarily masking this problematic functional group.[4][5][6] The core hypothesis is that by converting the enolic hydroxyl group into an ester, the direct contact-induced gastric irritation would be reduced.[4][7] This ester, this compound, is designed to be stable in the acidic environment of the stomach and to undergo hydrolysis in the neutral to alkaline pH of the intestines or after absorption into the systemic circulation, releasing the active Piroxicam.[5][6][7]

Discovery and Synthesis

The "discovery" of this compound is a result of rational drug design. Researchers synthesized a series of ester prodrugs of Piroxicam to identify a candidate with an optimal balance of stability, bioavailability, and an improved safety profile.[4][8] The synthesis of this compound involves the esterification of Piroxicam with cinnamic acid. A common method employs a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane (DCM).[8]

Synthetic Workflow

The synthesis can be represented by the following workflow:

Caption: Synthetic pathway for this compound.

Preclinical Development

The preclinical evaluation of this compound focused on demonstrating its superiority over the parent drug, Piroxicam, in terms of anti-inflammatory efficacy and gastrointestinal safety.[4][8]

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound were assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[3][4][8] In this model, the percentage inhibition of paw edema is measured over several hours after administration of the test compound.

Table 1: Comparative Anti-Inflammatory Activity of Piroxicam and this compound

| Compound | Dose | % Inhibition of Paw Edema (Mean ± SEM, n=6) |

| at 6 hours | ||

| Piroxicam | 40 mg/kg | 56% |

| This compound (3e) | Molar Equivalent | 75% |

| Data sourced from Redasani et al.[4][8] |

The results indicate that this compound exhibits significantly greater anti-inflammatory activity compared to Piroxicam at an equivalent molar dose.[4][8]

Gastroprotective Evaluation

A critical aspect of the preclinical development was the assessment of gastrointestinal toxicity. This was evaluated by determining the ulcer index in rats following oral administration of the compounds.

Table 2: Comparative Ulcerogenic Potential of Piroxicam and this compound

| Compound | Dose | Ulcer Index (Mean) |

| Piroxicam | 40 mg/kg | 2.67 |

| This compound (3e) | Molar Equivalent | 0.67 |

| Data sourced from Redasani et al.[4][8] |

This compound was found to be substantially less ulcerogenic than Piroxicam, demonstrating the success of the prodrug approach in mitigating this key side effect.[4][8]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This protocol is a standard method for evaluating acute anti-inflammatory activity.

-

Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are fasted for 24 hours prior to the experiment with free access to water.

-

Grouping: Animals are divided into control, standard (Piroxicam), and test (this compound) groups.

-

Dosing: The test and standard compounds are administered orally as a suspension in a suitable vehicle (e.g., 0.5% acacia). The control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][9][10]

-

Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[1][10]

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Determination of Ulcer Index

This protocol assesses the gastrointestinal damage caused by NSAIDs.

-

Animal Model: Wistar albino rats are fasted for 24 hours before the experiment.

-

Dosing: The animals are orally administered the test compounds at a specified dose (e.g., 40 mg/kg for Piroxicam and a molar equivalent for this compound).[4] The control group receives the vehicle.

-

Observation Period: Food and water are provided ad libitum after drug administration. The animals are sacrificed 6 hours after dosing.[4]

-

Evaluation: The stomach is removed, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for ulcers using a magnifier.

-

Scoring: Ulcers are scored based on their number and severity. The ulcer index can be calculated as the mean score for all animals in a group. A common scoring method involves noting the number of ulcers and their diameter.

Mechanism of Action and Signaling Pathway

This compound is a prodrug and is pharmacologically inactive until it is hydrolyzed to release the active moiety, Piroxicam. Therefore, its mechanism of action is that of Piroxicam.

Caption: Mechanism of action of this compound.

Piroxicam, upon its release, acts as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).[3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Piroxicam effectively reduces the levels of these pro-inflammatory prostaglandins.[2][3]

Clinical Development and Future Perspectives

To date, there is a lack of extensive, large-scale clinical trials specifically dedicated to this compound. The clinical development landscape is dominated by its parent drug, Piroxicam, which has been the subject of numerous clinical trials over several decades, establishing its efficacy in conditions such as rheumatoid arthritis and osteoarthritis.[8][11][12]

The compelling preclinical data for this compound, particularly its improved anti-inflammatory and gastroprotective profile, provides a strong rationale for its clinical development. Future clinical trials should be designed to confirm these preclinical advantages in human subjects. A head-to-head comparison with Piroxicam, focusing on both efficacy and gastrointestinal side effects (as assessed by endoscopy), would be a critical step in establishing the clinical utility of this compound.

Conclusion

This compound represents a successful application of the prodrug concept to improve the therapeutic index of a well-established NSAID. Its discovery and preclinical development have demonstrated a clear advantage over Piroxicam in terms of both enhanced anti-inflammatory activity and significantly reduced ulcerogenic potential. While clinical data remains limited, the robust preclinical evidence positions this compound as a promising candidate for further clinical investigation, with the potential to offer a safer alternative for patients requiring long-term NSAID therapy.

References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiinflammatory activity of metabolites of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. researchgate.net [researchgate.net]

- 7. actascientific.com [actascientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Protocol and Carrageenan induced paw oedema [bio-protocol.org]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. Clinical benefits and comparative safety of piroxicam. Analysis of worldwide clinical trials data - PubMed [pubmed.ncbi.nlm.nih.gov]

Piroxicam Cinnamate: A Comprehensive Technical Review of In Vitro and In Vivo Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), is effective in managing pain and inflammation associated with various musculoskeletal and joint disorders. However, its clinical utility is often limited by its propensity to cause gastrointestinal side effects.[1] Piroxicam Cinnamate, a cinnamic acid ester prodrug of piroxicam, has been synthesized to mitigate these adverse effects while retaining or even enhancing the therapeutic efficacy of the parent compound.[1] This technical guide provides an in-depth overview of the in vitro and in vivo properties of this compound, summarizing key data, detailing experimental methodologies, and visualizing relevant pathways to support further research and development.

Physicochemical Properties

This compound is a synthesized ester of piroxicam. The synthesis involves the coupling of piroxicam with cinnamic acid.[1]

DOT Script for Synthesis of this compound

Caption: Synthesis of this compound from Piroxicam and Cinnamic Acid.

In Vitro Properties

Dissolution Studies

No specific dissolution data for this compound was found in the searched literature. However, the following protocol is a general method used for evaluating the dissolution of poorly water-soluble drugs like piroxicam and can be adapted for this compound.

Table 1: In Vitro Dissolution Data Summary (Hypothetical)

| Formulation | Time (min) | % Drug Dissolved |

| Piroxicam | 60 | Data not available |

| This compound | 60 | Data not available |

Experimental Protocol: In Vitro Dissolution

This protocol is based on general methods for NSAID dissolution testing.

-

Apparatus: USP Dissolution Apparatus II (Paddle method).

-

Dissolution Medium: 900 mL of a suitable buffer, such as simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4), maintained at 37 ± 0.5°C.

-

Procedure:

-

An accurately weighed amount of this compound, equivalent to a standard dose of piroxicam, is introduced into the dissolution vessel.

-

The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).

-

At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

-

The samples are filtered and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The volume of the dissolution medium is maintained by replacing the withdrawn sample with an equal volume of fresh, pre-warmed medium.

-

DOT Script for In Vitro Dissolution Workflow

Caption: General workflow for in vitro dissolution testing.

Permeability Studies

No specific permeability data for this compound was found in the searched literature. The Caco-2 cell permeability assay is a standard in vitro model to predict in vivo drug absorption.

Table 2: In Vitro Permeability Data Summary (Hypothetical)

| Compound | Apparent Permeability (Papp) (cm/s) |

| Piroxicam | Data not available for direct comparison |

| This compound | Data not available |

Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a general framework for assessing intestinal permeability.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

-

Transport Buffer: A physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), is used.

-

Procedure:

-

The Caco-2 monolayers are washed with the transport buffer.

-

The test compound (this compound) is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points.

-

The concentration of the compound in the collected samples is quantified by a suitable analytical method (e.g., LC-MS/MS).

-

The apparent permeability coefficient (Papp) is calculated.

-

DOT Script for Caco-2 Permeability Assay Workflow

Caption: Workflow for Caco-2 cell permeability assay.

In Vivo Properties

Pharmacokinetics

No specific pharmacokinetic data for this compound was found in the searched literature. The following table presents pharmacokinetic parameters for the parent drug, piroxicam, in rats.

Table 3: Pharmacokinetic Parameters of Piroxicam in Rats (20 mg/kg, i.m.)[2][3]

| Parameter | Normal Rats | Joint Inflamed Rats |

| t1/2ab (h) | 2.10 ± 0.345 | 1.75 ± 0.100 |

| t1/2el (h) | 14.01 ± 0.730 | 20.61 ± 0.921 |

| Cmax (µg/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (µg·h/mL) | Data not available | Data not available |

| Cl/F ((mg/kg)/(µg/ml)/h) | 0.12 ± 0.003 | 0.08 ± 0.003 |

| MRT (h) | 23.24 ± 0.666 | 32.26 ± 1.261 |

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol is a general guide for conducting pharmacokinetic studies in animal models.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Drug Administration: this compound is administered orally or intravenously at a specified dose.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of the drug and its major metabolites in plasma is determined using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Anti-Inflammatory Activity

This compound has demonstrated superior anti-inflammatory activity compared to its parent compound, piroxicam.[1]

Table 4: Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema[1]

| Compound | Dose | % Inhibition of Paw Edema (at 6h) |

| Piroxicam | 40 mg/kg | 56% |

| This compound | Molar equivalent to 40 mg/kg Piroxicam | 75% |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Wistar albino rats.

-

Procedure:

-

The initial paw volume of the rats is measured using a plethysmometer.

-

The test compound (this compound), a reference standard (Piroxicam), or a vehicle is administered orally.

-

After a specific time (e.g., 1 hour), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) is injected into the sub-plantar region of the rat's hind paw.

-

The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 6 hours).

-

The percentage inhibition of edema is calculated for each group.

-

DOT Script for Rat Paw Edema Assay Workflow

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Analgesic Activity

No specific analgesic activity data for this compound was found in the searched literature. The hot plate test is a common method to assess the central analgesic effects of drugs.

Table 5: Analgesic Activity (Hot Plate Test) (Hypothetical)

| Compound | Dose | Reaction Time (sec) |

| Control | - | Data not available |

| Piroxicam | Specify dose | Data not available |

| This compound | Specify dose | Data not available |

Experimental Protocol: Hot Plate Test

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals: Mice or rats.

-

Procedure:

-

The animals are placed on the hot plate, and the baseline reaction time (e.g., paw licking or jumping) is recorded.

-

The test compound, a reference analgesic, or a vehicle is administered.

-

At predetermined time intervals after drug administration, the animals are again placed on the hot plate, and the reaction time is measured.

-

A cut-off time is set to prevent tissue damage.

-

Gastrointestinal Safety

A key advantage of this compound is its improved gastrointestinal safety profile compared to piroxicam.[1]

Table 6: Ulcerogenic Activity in Rats[1]

| Compound | Dose | Ulcer Index |

| Piroxicam | 40 mg/kg | 2.67 |

| This compound | Molar equivalent to 40 mg/kg Piroxicam | 0.67 |

Experimental Protocol: Ulcer Index Determination

-

Animals: Rats, fasted for 24 hours prior to the experiment.

-

Procedure:

-

The test compound (this compound), a reference drug (Piroxicam), or a vehicle is administered orally.

-

After a set period (e.g., 6 hours), the animals are sacrificed.

-

The stomachs are removed, opened along the greater curvature, and examined for the presence and severity of ulcers.

-

Ulcers are scored based on a predefined scale, and the ulcer index is calculated for each group.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of piroxicam is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[4] While it is expected that this compound acts as a prodrug that is hydrolyzed to release piroxicam, the cinnamate moiety itself may also possess biological activity.

Recent studies on piroxicam analogues suggest potential involvement of other signaling pathways, such as the MEK/ERK and NF-κB pathways, in their anti-inflammatory effects.[2] However, direct evidence for the modulation of these pathways by this compound is currently lacking.

DOT Script for Piroxicam's Mechanism of Action

Caption: Piroxicam's inhibition of prostaglandin synthesis via COX enzymes.

Conclusion

This compound emerges as a promising derivative of piroxicam with enhanced anti-inflammatory activity and a significantly improved gastrointestinal safety profile. The available in vivo data in rats demonstrates its superiority over the parent drug in terms of reducing inflammation and causing fewer gastric lesions. While specific in vitro dissolution and permeability data, as well as a complete pharmacokinetic profile and detailed analgesic activity for this compound, are yet to be fully elucidated in the public domain, the existing evidence strongly supports its potential as a safer and more effective alternative to piroxicam. Further research is warranted to fully characterize its physicochemical and pharmacokinetic properties and to explore its detailed mechanism of action, including its effects on key inflammatory signaling pathways. This comprehensive understanding will be crucial for its successful translation into clinical applications.

References

Preclinical Profile of Piroxicam Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piroxicam Cinnamate, a cinnamic acid ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, has demonstrated a promising preclinical profile characterized by enhanced anti-inflammatory efficacy and a significantly improved gastrointestinal safety profile compared to its parent compound. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacodynamics, and toxicological advantages. Detailed experimental protocols and visual representations of key concepts are included to support further research and development efforts.

Introduction

Piroxicam is a well-established NSAID used for the management of pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis.[1] Its therapeutic utility, however, is often limited by its propensity to cause gastrointestinal adverse effects, including ulceration and bleeding.[2][3] This is primarily attributed to the direct inhibition of cyclooxygenase-1 (COX-1) in the gastric mucosa, which is responsible for the synthesis of protective prostaglandins.[4][5]

This compound was developed as a prodrug to mitigate these gastrointestinal side effects.[2][6] The core concept is the masking of the enolic hydroxyl group of Piroxicam through esterification with cinnamic acid. This modification is designed to prevent the drug from exerting its COX-inhibitory effects directly on the gastric lining. Following absorption, the ester linkage is expected to be hydrolyzed, releasing the active Piroxicam systemically to elicit its anti-inflammatory action.

Pharmacodynamics: Enhanced Anti-Inflammatory Activity

Preclinical studies in rat models have consistently shown that this compound possesses superior anti-inflammatory properties compared to Piroxicam.

Carrageenan-Induced Paw Edema

A key preclinical model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats. In this assay, this compound demonstrated a greater percentage of edema inhibition over a 6-hour period compared to the parent drug.[2][6]

Table 1: Comparative Anti-Inflammatory Activity of this compound and Piroxicam in Rats [2][4][6]

| Compound | Dose | Percent Inhibition of Paw Edema (at 6 hours) |

| This compound | Molecular equivalent to 40 mg/kg Piroxicam | 75% - 76% |

| Piroxicam | 40 mg/kg | 56% |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Model: Wistar rats.

-

Groups: Control group, Piroxicam group (40 mg/kg), and this compound group (molecular equivalent dose).

-

Drug Administration: Compounds were administered orally as a suspension in 0.5% acacia.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of the rats one hour after drug administration.

-

Measurement: Paw volume was measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

-

Calculation: The percentage of inhibition of edema was calculated for each group relative to the control group.

Toxicology and Safety Profile: Reduced Ulcerogenicity

The primary advantage of this compound lies in its significantly reduced potential for causing gastric ulcers, a major side effect of Piroxicam.

Ulcer Index Determination

Preclinical studies have quantified the ulcerogenic potential of this compound and Piroxicam by calculating the ulcer index in rats. These studies revealed a marked reduction in gastric damage with the prodrug.[2][6]

Table 2: Comparative Ulcerogenic Potential of this compound and Piroxicam in Rats [2][4][6]

| Compound | Dose | Ulcer Index |

| This compound | 40 mg/kg (molecular equivalent) | 0.67 |

| Piroxicam | 40 mg/kg | 2.67 |

Experimental Protocol: Ulcer Index Determination

-

Animal Model: Wistar rats, fasted for 24 hours prior to the experiment.

-

Groups: Control group (vehicle), Piroxicam group (40 mg/kg), and this compound group (molecular equivalent dose).

-

Drug Administration: The compounds were administered orally.

-

Observation Period: Animals were sacrificed 6 hours after drug administration.

-

Evaluation: The stomachs were removed, opened along the greater curvature, and examined for ulcers.

-

Scoring: Ulcers were scored based on their severity (e.g., 0 for normal stomach, 0.5 for red coloration, 1 for spot ulcers, 1.5 for hemorrhagic streaks, 2 for ulcers >3mm but <5mm, and 3 for ulcers >5mm).[6]

-

Calculation: The ulcer index was calculated as the mean score for all animals in a group.[6]

General Toxicology

Mechanism of Action

The therapeutic effects of this compound are attributed to its in-vivo hydrolysis to the active moiety, Piroxicam.

Prodrug Activation and COX Inhibition

Piroxicam is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] By inhibiting these enzymes, Piroxicam blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][11]

COX-Independent Mechanisms of Piroxicam

Beyond COX inhibition, Piroxicam has been shown to exert anti-inflammatory effects through other mechanisms, which may also contribute to the activity of this compound following its conversion. These include:

-

Stabilization of lysosomal membranes, preventing the release of tissue-damaging enzymes.[12]

-

Impairment of neutrophil function.[12]

-

Reduction of reactive oxygen species production.[12]

-

Inhibition of ornithine decarboxylase, an enzyme involved in cell proliferation.[13]

-

Induction of tumor cell apoptosis.[13]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly available literature. The pharmacokinetic profile is largely inferred from that of Piroxicam.

Piroxicam is well-absorbed after oral administration and is approximately 99% bound to plasma proteins.[14] It has a long elimination half-life of about 50 hours in humans, allowing for once-daily dosing.[14] The primary route of elimination is through hepatic metabolism.[14][15]

The cinnamate ester moiety in this compound is expected to undergo hydrolysis by esterases present in the plasma and tissues to release Piroxicam. The rate and extent of this conversion in different preclinical species have not been fully characterized in the available literature.

Conclusion and Future Directions

This compound represents a promising advancement over its parent drug, Piroxicam, by offering a superior preclinical profile of enhanced anti-inflammatory activity and significantly reduced gastrointestinal toxicity. The available data strongly support its potential as a safer alternative for the treatment of inflammatory conditions.

However, to fully realize the therapeutic potential of this compound, further in-depth preclinical studies are warranted. Key areas for future investigation include:

-

Comprehensive Pharmacokinetics: Detailed ADME studies of this compound in various animal models to understand its absorption, the kinetics of its hydrolysis to Piroxicam, and the plasma concentration profiles of both the prodrug and the active metabolite.

-

Dose-Response Studies: Elucidation of the dose-response relationship for both the anti-inflammatory and analgesic effects of this compound.

-

Chronic Toxicology: Long-term toxicology studies to establish the safety profile of this compound upon repeated administration.

-

Mechanism of Enhanced Efficacy: Investigation into whether the cinnamic acid moiety contributes to the overall anti-inflammatory effect beyond simply acting as a carrier for Piroxicam.

A thorough understanding of these aspects will be crucial for the successful translation of this compound from preclinical findings to clinical applications.

Experimental Workflows

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]

- 3. This compound (PD072453, GPUVGQIASQNZET-CCEZHUSRSA-N) [probes-drugs.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. scispace.com [scispace.com]

- 7. This compound | C24H19N3O5S | CID 6436090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. Reproductive studies with the anti-inflammatory agent, piroxicam: modification of classical protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piroxicam, a structurally novel anti-inflammatory compound. Mode of prostaglandin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Piroxicam? [synapse.patsnap.com]

- 13. dovepress.com [dovepress.com]

- 14. Clinical pharmacokinetics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Piroxicam Cinnamate Formulation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1] However, the clinical use of Piroxicam can be associated with gastrointestinal side effects.[2] Piroxicam Cinnamate, a cinnamic acid ester prodrug of Piroxicam, has been developed to enhance its therapeutic profile. This prodrug approach aims to improve anti-inflammatory efficacy while reducing gastric irritation.[3]

These application notes provide detailed protocols for the formulation of this compound for in vivo studies and standardized methods for evaluating its anti-inflammatory and analgesic efficacy, as well as its gastrointestinal safety profile in rodent models.

This compound Formulation for Oral Administration

A stable and homogenous suspension of this compound is crucial for accurate oral dosing in in vivo studies. Based on established methodologies, a suspension in a vehicle such as acacia is recommended.[3]

Materials:

-

This compound powder

-

Acacia powder

-

Distilled water

-

Mortar and pestle

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

Weighing balance

Protocol for 0.5% Acacia Suspension:

-

Vehicle Preparation:

-

Accurately weigh 0.5 g of acacia powder.

-

In a clean beaker, gradually add the acacia powder to 100 mL of distilled water while continuously stirring with a magnetic stirrer until a uniform, translucent suspension is formed.

-

-

This compound Suspension:

-

Calculate the required amount of this compound powder based on the desired dose and the number of animals to be treated.

-

Triturate the weighed this compound powder in a mortar with a pestle to a fine consistency.

-

Gradually add a small volume of the 0.5% acacia vehicle to the mortar and triturate to form a smooth paste.

-

Slowly add the remaining volume of the acacia vehicle to the paste while continuously stirring to ensure a homogenous suspension.

-

Transfer the final suspension to a suitable container and maintain continuous stirring during dosing to prevent settling of the compound.

-

Table 1: Example Dosing Calculation for a 10 mg/kg Dose in Rats

| Parameter | Value |

| Animal Weight (average) | 200 g (0.2 kg) |

| Desired Dose | 10 mg/kg |

| Dose per Animal | 2 mg |

| Dosing Volume | 1 mL |

| Concentration of Suspension | 2 mg/mL |

In Vivo Efficacy Evaluation Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for assessing the acute anti-inflammatory activity of compounds.[4][5]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound suspension

-

Piroxicam suspension (for comparison)

-

Vehicle (0.5% acacia)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Oral gavage needles

-

Syringes

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

-

Animal Handling: Acclimatize animals for at least one week before the experiment with free access to food and water. Fast the rats for 12 hours before the experiment, with water provided ad libitum.

-

Grouping: Divide the animals into groups (n=6 per group), including a vehicle control group, a positive control group (Piroxicam), and experimental groups (different doses of this compound).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Dosing: Administer the this compound suspension, Piroxicam suspension, or vehicle orally via gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the paw edema as the difference between the paw volume at each time point and the basal paw volume.

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Table 2: Anti-inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema[3]

| Treatment (10 mg/kg, oral) | % Inhibition of Paw Edema at 6 hours |

| Piroxicam | 56% |

| This compound | 76% |

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is sensitive to peripherally acting analgesics and is suitable for evaluating NSAIDs.[6][7]

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound suspension

-

Piroxicam suspension (for comparison)

-

Vehicle (0.5% acacia)

-

Acetic acid solution (0.6% v/v in distilled water)

-

Observation chambers

-

Stopwatch

Protocol:

-

Animal Handling and Grouping: Similar to the anti-inflammatory assay, acclimatize and group the animals (n=6 per group).

-

Dosing: Administer the test compounds or vehicle orally 30 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

-

Gastrointestinal Safety: Ulcerogenicity Assay in Rats

This assay evaluates the potential of the compound to induce gastric ulcers, a common side effect of NSAIDs.[3]

Materials:

-

Male Wistar rats (180-220 g)

-

This compound suspension

-

Piroxicam suspension

-

Vehicle (0.5% acacia)

-

Dissecting instruments

-

Magnifying glass

Protocol:

-

Animal Handling and Dosing: Fast the rats for 24 hours prior to dosing, with free access to water. Administer a high dose of the test compounds or vehicle orally (e.g., 40 mg/kg).[3]

-

Observation: Provide food and water ad libitum after dosing.

-

Stomach Examination: Six hours after drug administration, sacrifice the animals by cervical dislocation.

-

Ulcer Scoring: Open the stomach along the greater curvature, wash it with saline, and examine the gastric mucosa for ulcers using a magnifying glass. Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = deep ulcers, 5 = perforations).

-

Ulcer Index Calculation: The ulcer index for each animal is the mean score of all the ulcers observed.

Table 3: Ulcer Index of this compound in Rats[3]

| Treatment (40 mg/kg, oral) | Ulcer Index |

| Piroxicam | 2.67 |

| This compound | 0.67 |

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Piroxicam and its prodrug, this compound, exert their anti-inflammatory and analgesic effects primarily through the inhibition of COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Caption: this compound's Mechanism of Action via COX Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

Analytical Methods for Piroxicam Cinnamate Quantification: A Comprehensive Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodologies for the quantification of Piroxicam Cinnamate. As a prodrug of Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID), the accurate and precise measurement of this compound is critical for formulation development, stability testing, and quality control. The primary analytical challenge lies in the simultaneous quantification of the intact prodrug and its active metabolite, Piroxicam, along with any potential degradation products.

Currently, there is a notable gap in publicly available, validated analytical methods specifically designed for the simultaneous quantification of this compound and Piroxicam. The majority of existing literature focuses extensively on the analysis of Piroxicam alone. While these methods are well-established and robust for Piroxicam, they are not directly applicable to the analysis of this compound without significant modification and validation. The structural difference, primarily the cinnamate ester group, significantly alters the physicochemical properties of the molecule, including its polarity and chromatographic behavior.

This document will outline the foundational analytical techniques that would be adapted for this purpose and provide hypothetical protocols based on established methods for similar compounds.

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most suitable and widely used technique for the quantification of active pharmaceutical ingredients (APIs) in dosage forms. A stability-indicating HPLC method would be the gold standard for this compound analysis, as it would be capable of separating and quantifying the intact drug from its degradation products, including Piroxicam.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be the preferred approach. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the increased lipophilicity of this compound compared to Piroxicam, it is expected to have a longer retention time on a C18 column under typical reverse-phase conditions.

Hypothetical HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-5) in a gradient or isocratic elution. The organic phase percentage would need to be optimized to achieve adequate separation. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength where both this compound and Piroxicam have significant absorbance (e.g., around 330-360 nm). A photodiode array (PDA) detector would be advantageous for peak purity analysis. |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Rationale for Parameter Selection:

-

C18 Column: Provides a versatile nonpolar stationary phase suitable for a wide range of pharmaceutical compounds.

-

Buffered Mobile Phase: Controls the ionization state of the analytes, leading to improved peak shape and reproducibility. The acidic pH would suppress the ionization of any acidic functional groups.

-

Acetonitrile: A common organic modifier in reverse-phase chromatography with good UV transparency.

-

UV Detection: Both Piroxicam and the cinnamate moiety are chromophoric, allowing for sensitive UV detection.

UV-Visible Spectrophotometry

While UV-Vis spectrophotometry is a simpler and more cost-effective technique, it is generally not suitable for the simultaneous quantification of this compound and Piroxicam without prior separation. This is because their UV spectra are likely to overlap significantly, making it impossible to differentiate between the two compounds in a mixture. However, UV-Vis spectrophotometry can be a useful tool for determining the total amount of drug (prodrug + active drug) if a conversion of the prodrug to the active drug is performed prior to measurement, or for the analysis of the pure this compound substance.

Hypothetical UV-Vis Spectrophotometry Parameters for this compound:

| Parameter | Recommended Condition |

| Solvent | Methanol or Ethanol |

| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning a solution of pure this compound from 200-400 nm. It is expected to be in the range of 330-360 nm. |

| Linearity Range | To be established by preparing a series of standard solutions of known concentrations and measuring their absorbance. |

Experimental Protocols

The following are hypothetical, detailed protocols that would serve as a starting point for the development and validation of an analytical method for this compound.

Protocol 1: Stability-Indicating HPLC Method for Simultaneous Quantification of this compound and Piroxicam

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and Piroxicam in bulk drug and pharmaceutical formulations.

2. Materials and Reagents:

-

This compound reference standard

-

Piroxicam reference standard

-

HPLC grade Acetonitrile

-

HPLC grade Methanol

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Purified water (HPLC grade)

-

Pharmaceutical dosage form containing this compound

3. Chromatographic Conditions (to be optimized):

-

Instrument: HPLC system with a UV/PDA detector

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 25 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) %A %B 0 60 40 15 40 60 20 40 60 22 60 40 | 30 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Detection: 350 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

4. Preparation of Solutions:

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Standard Stock Solution of Piroxicam (100 µg/mL): Accurately weigh about 10 mg of Piroxicam reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solution: Prepare a mixed working standard solution containing this compound and Piroxicam at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

-

Sample Preparation (from a hypothetical tablet formulation):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration of approximately 10 µg/mL of this compound.

-

5. Method Validation: The method would need to be validated according to ICH guidelines, including the following parameters:

-

Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the main peaks from any degradation products.

-

Linearity: A series of at least five concentrations of this compound and Piroxicam should be prepared and analyzed.

-

Accuracy: Recovery studies should be performed by spiking a placebo with known amounts of both analytes at three different concentration levels.

-

Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined based on the signal-to-noise ratio.

-

Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) should be assessed.

Data Presentation

The quantitative data from the method validation would be summarized in the following tables for clear comparison.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (this compound) | ≤ 2.0 | |

| Tailing Factor (Piroxicam) | ≤ 2.0 | |

| Theoretical Plates (this compound) | ≥ 2000 | |

| Theoretical Plates (Piroxicam) | ≥ 2000 | |

| Resolution between this compound and Piroxicam | ≥ 2.0 | |

| % RSD of peak areas (n=6) | ≤ 2.0% |

Table 2: Linearity Data

| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | |||

| Piroxicam |

Table 3: Accuracy (Recovery) Data

| Analyte | Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |

| This compound | 80 | ||||

| 100 | |||||

| 120 | |||||

| Piroxicam | 80 | ||||

| 100 | |||||

| 120 |

Table 4: Precision Data

| Analyte | Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |

| This compound | |||

| Piroxicam |

Table 5: LOD and LOQ

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | ||

| Piroxicam |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in a pharmaceutical formulation.

Caption: HPLC analysis workflow for this compound.

Signaling Pathway of Piroxicam (as the active metabolite)

This compound is a prodrug that is hydrolyzed in the body to release the active drug, Piroxicam. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Piroxicam's mechanism of action.

Disclaimer: The provided HPLC and UV-Vis spectrophotometry protocols are hypothetical and intended as a starting point for method development. These methods require full validation to ensure they are suitable for their intended purpose. Researchers should always refer to relevant pharmacopeias and regulatory guidelines for detailed requirements for analytical method validation.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Piroxicam Cinnamate

Introduction

Piroxicam Cinnamate is a non-steroidal anti-inflammatory drug (NSAID), an ester derivative of Piroxicam.[1][2] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations and for research and development purposes. This application note details a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is adapted from established protocols for Piroxicam analysis, considering the physicochemical properties of the cinnamate ester.[3][4][5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a suitable chromatographic method.

| Property | Value | Source |

| Molecular Formula | C24H19N3O5S | [1][2] |

| Molecular Weight | 461.5 g/mol | [1][2] |

| Predicted Water Solubility | 0.0022 mg/mL | [8] |

| Predicted logP | 4.61 | [8] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed protocol for the HPLC analysis of this compound.

1. Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV detector. The recommended chromatographic conditions are summarized in Table 2.

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent with UV/Vis Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 248 nm |

| Run Time | 10 minutes |

Table 2: HPLC Chromatographic Conditions

2. Reagents and Solutions Preparation

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or purified water

-

Phosphoric Acid (H₃PO₄): Analytical reagent grade

-

Methanol: HPLC grade (for standard and sample preparation)

-

Mobile Phase Preparation (Acetonitrile: 0.1% Phosphoric Acid in Water, 60:40 v/v):

-

Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water.

-

Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

-

3. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

-

Working Standard Solutions (5 - 100 µg/mL):

-

Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for the calibration curve.

-

4. Sample Preparation (for a formulated product, e.g., tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability

Before sample analysis, the chromatographic system must meet the system suitability criteria. A standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria are provided in Table 3.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Table 3: System Suitability Parameters

6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation Summary

A summary of typical validation parameters for a similar HPLC method for Piroxicam is presented in Table 4. These parameters should be established during the validation of the method for this compound.

| Parameter | Typical Range/Value |

| Linearity (Concentration Range) | 5 - 150 µg/mL[9] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | |

| - Repeatability (Intra-day) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Table 4: Method Validation Parameters

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

Caption: Workflow for HPLC analysis of this compound.

References

- 1. This compound | C24H19N3O5S | CID 6436090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacompass.com [pharmacompass.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Rapid analytical method development and validation of Piroxicam by RP-HPLC | Semantic Scholar [semanticscholar.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Piroxicam Cinnamate in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Piroxicam Cinnamate, a non-steroidal anti-inflammatory drug (NSAID), in various animal models of inflammation. This document includes detailed experimental protocols, a summary of comparative efficacy data, and a description of the underlying mechanism of action.

Introduction

This compound is a cinnamic acid ester prodrug of Piroxicam. This modification is designed to enhance its anti-inflammatory efficacy while potentially reducing the gastrointestinal side effects commonly associated with traditional NSAIDs like Piroxicam.[1] Piroxicam acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[2] By inhibiting both COX-1 and COX-2, Piroxicam effectively reduces inflammation, pain, and fever.[2][3]

Data Presentation

The following tables summarize the quantitative data from comparative studies of this compound and its parent compound, Piroxicam, in a widely used animal model of acute inflammation.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

| Treatment | Dose | Time Point (hours) | Inhibition of Paw Edema (%) |

| This compound | Molecular equivalent to Piroxicam | 6 | 75% |

| Piroxicam | 40 mg/kg (oral) | 6 | 56% |

Data sourced from a study on cinnamic acid ester prodrugs of Piroxicam, where this compound was identified as a promising anti-inflammatory agent with significantly higher efficacy compared to the parent drug.[1]

Table 2: Gastroprotective Effect (Ulcer Index) in Rats

| Treatment | Dose | Ulcer Index |

| This compound | Molecular equivalent to Piroxicam | 0.67 |

| Piroxicam | 40 mg/kg (oral) | 2.67 |

The ulcer index is a measure of gastrointestinal irritation. A lower index indicates better gastric tolerance. This data suggests that this compound has a significantly improved safety profile compared to Piroxicam.[1]

Mechanism of Action: Signaling Pathway

This compound, after in vivo hydrolysis to its active form Piroxicam, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes. This disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

Mechanism of Action of this compound

Experimental Protocols

The following are detailed protocols for common animal models of inflammation used to evaluate the efficacy of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Piroxicam (for comparison)

-

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals for 12-18 hours before drug administration, with free access to water.

-

Grouping: Divide the animals into the following groups (n=6 per group):

-

Group I: Vehicle control

-

Group II: Piroxicam (e.g., 40 mg/kg, p.o.)

-

Group III: this compound (molecularly equivalent dose to Piroxicam, p.o.)

-

-

Drug Administration: Administer the respective treatments orally via gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Carrageenan-Induced Paw Edema Workflow

Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the chronic anti-inflammatory effects of a compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Piroxicam (for comparison)

-

Vehicle

-

Sterile cotton pellets (5-10 mg)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments

-

Antibiotic powder

Procedure:

-

Animal Acclimatization and Grouping: Similar to the acute inflammation model.

-

Anesthesia: Anesthetize the rats.

-

Implantation of Cotton Pellets: Make a small incision in the dorsal skin and create a subcutaneous pocket. Aseptically implant a sterile cotton pellet into the pocket. Suture the incision and apply antibiotic powder.

-

Drug Administration: Administer the respective treatments orally daily for 7 consecutive days, starting from the day of pellet implantation.

-

Explantation and Weighing: On the 8th day, sacrifice the animals. Dissect out the cotton pellets along with the surrounding granulomatous tissue.

-

Drying and Weighing: Dry the pellets in a hot air oven at 60°C until a constant weight is achieved. Weigh the dry pellets.

-

Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. Calculate the percentage inhibition of granuloma formation for the treated groups compared to the control group.

References

Application Notes and Protocols for Studying Prostaglandin Synthesis Inhibition by Piroxicam Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Piroxicam Cinnamate, a cinnamic acid ester of Piroxicam, has been investigated as a prodrug aimed at enhancing the anti-inflammatory efficacy of the parent compound while potentially mitigating its gastrointestinal side effects. This document provides detailed application notes and experimental protocols for researchers studying the prostaglandin synthesis inhibition of this compound.

Mechanism of Action

Quantitative Data

The following tables summarize the available quantitative data for Piroxicam and its cinnamate prodrug, highlighting the enhanced anti-inflammatory activity and improved gastrointestinal safety profile of this compound.

Table 1: In Vitro COX Inhibition of Piroxicam

| Compound | Target | IC50 (µM) | Source |

| Piroxicam | COX-1 (human) | 4.4 | |

| Piroxicam | COX-2 (human) | 4.7 |

Note: Specific IC50 values for this compound are not available in the reviewed literature. Its activity is dependent on its conversion to Piroxicam.

Table 2: In Vivo Anti-inflammatory Activity and Ulcerogenic Index

| Compound | Dose | % Inhibition of Rat Paw Edema (at 6h) | Ulcer Index | Source |

| Piroxicam | 10 mg/kg | 56% | 2.67 | |

| This compound | 10 mg/kg | 75% | 0.67 |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Piroxicam, the active metabolite of this compound.

Caption: Prostaglandin synthesis pathway and inhibition by Piroxicam.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in assay buffer.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme cofactor, and the test compound dilutions or vehicle control.

-

Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate for a defined period (e.g., 2-10 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

-

Detection and Analysis:

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Caption: Workflow for carrageenan-induced paw edema assay.

Methodology:

-

Animals:

-

Use adult Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

-

Experimental Groups:

-

Divide the animals into groups (n=6 per group):

-

Group 1: Control (vehicle, e.g., 0.5% sodium carboxymethyl cellulose).

-

Group 2: Piroxicam (e.g., 10 mg/kg, p.o.).

-

Group 3: this compound (e.g., 10 mg/kg, p.o.).

-

-

-

Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compounds or vehicle orally.

-

After a set time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Conclusion

This compound demonstrates potential as a prodrug of Piroxicam with enhanced anti-inflammatory activity and a more favorable gastrointestinal safety profile in preclinical models. The protocols outlined in this document provide a framework for researchers to further investigate the inhibitory effects of this compound on prostaglandin synthesis and to evaluate its anti-inflammatory potential. Further studies are warranted to determine the specific pharmacokinetic and pharmacodynamic properties of this compound, including its in vitro COX inhibition profile.

Piroxicam Cinnamate: A Tool Compound for Cyclooxygenase-2 (COX-2) Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam Cinnamate is a non-steroidal anti-inflammatory drug (NSAID) and a cinnamic acid ester derivative of Piroxicam. Piroxicam itself is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, targeting both COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammatory responses. This differential expression makes COX-2 a key target for anti-inflammatory drug development.

Studies have indicated that this compound exhibits enhanced anti-inflammatory properties in vivo compared to its parent compound, Piroxicam. This suggests that this compound may serve as a valuable tool compound for researchers studying COX-2-mediated signaling pathways in inflammation and disease. Its stability under gastric conditions further enhances its potential utility in in vivo studies.[2]

Quantitative Data

The following tables summarize the known inhibitory activities of the parent compound, Piroxicam, against COX-1 and COX-2. These values serve as a reference point for the characterization of this compound. The variability in IC50 values highlights the importance of consistent experimental conditions.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) by Piroxicam

| Enzyme Source | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Human Monocytes | Whole Blood Assay | 47 | 25 | [3] |

| Recombinant Human | Enzyme Immunoassay | 0.76 | 8.99 | [4] |

| Human Articular Chondrocytes | Prostaglandin E2 Assay | - | 4.4 | [5] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound vs. Piroxicam

| Compound | Animal Model | Assay | Efficacy |

| This compound | Rat | Carrageenan-induced paw edema | Showed greater inhibition of paw edema compared to Piroxicam |

| Piroxicam | Rat | Carrageenan-induced paw edema | Standard anti-inflammatory response |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

COX-2 Signaling Pathway in Inflammation

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: In vitro COX inhibition assay workflow.

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay)

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.

Materials:

-

This compound

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Prostaglandin E2 (PGE2) EIA Kit

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in assay buffer.

-

Assay: a. To the wells of a 96-well plate, add the assay buffer. b. Add the this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells. c. Add the diluted COX-1 or COX-2 enzyme to each well. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding arachidonic acid to each well. f. Incubate the plate at 37°C for a specified time (e.g., 2 minutes). g. Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Measurement: a. Neutralize the samples with a suitable buffer. b. Measure the concentration of PGE2 produced in each well using a commercial PGE2 EIA kit according to the manufacturer's instructions.

-